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Introduction
ACY-1083 is a potent and highly selective, brain-penetrant inhibitor of Histone Deacetylase 6

(HDAC6).[1][2] With an IC50 of 3 nM, it exhibits approximately 260-fold greater selectivity for

HDAC6 over all other HDAC isoforms.[1][2] HDAC6 is a unique, primarily cytoplasmic enzyme

that plays a crucial role in various cellular processes, including microtubule dynamics,

mitochondrial transport, and protein quality control.[3][4] By inhibiting HDAC6, ACY-1083 leads

to the hyperacetylation of its substrates, most notably α-tubulin.[3] This increase in α-tubulin

acetylation is associated with enhanced mitochondrial transport and function within neurons,

making ACY-1083 a promising therapeutic candidate for neurological disorders characterized

by impaired axonal transport, such as chemotherapy-induced peripheral neuropathy (CIPN).[3]

[5]

These application notes provide detailed protocols for the use of ACY-1083 in primary neuron

culture experiments to investigate its neuroprotective and neuro-regenerative effects.
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Property Value Reference

Target HDAC6 [1][2]

IC50 3 nM [1][2]

Selectivity ~260-fold vs. other HDACs [1][3]

Bioavailability Brain-penetrant [2]

Typical In Vivo Dose (mice) 10 mg/kg (i.p.) [6][7]

Vehicle for In Vivo Use

20% 2-hydroxypropyl-β-

cyclodextrin + 0.5%

hydroxypropyl methylcellulose

in water

[5][7]

Table 2: Recommended Concentration Ranges for ACY-1083 in Primary Neuron Culture

Application
Recommended
Concentration Range

Incubation Time

Neuroprotection Assays 30 nM - 300 nM 24 - 48 hours

Neurite Outgrowth Assays 10 nM - 1 µM 24 - 72 hours

Mitochondrial Transport

Assays
10 nM - 1 µM 4 - 24 hours

Note: The optimal concentration and incubation time should be determined empirically for each

specific experimental setup.
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ACY-1083 Mechanism of Action
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Caption: Mechanism of action of ACY-1083 in neurons.
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Experimental Workflow: Neuroprotection Assay
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Caption: Workflow for assessing the neuroprotective effects of ACY-1083.

Experimental Protocols
Protocol 1: Primary Cortical Neuron Culture
This protocol is adapted from established methods for isolating and culturing primary cortical

neurons from embryonic rodents.[1][2][5]

Materials:

Timed-pregnant rodent (e.g., E15.5 mouse or E18 rat)

DMEM (high glucose)

Fetal Bovine Serum (FBS)

Horse Serum

Neurobasal Medium

B-27 Supplement

GlutaMAX

Penicillin-Streptomycin

Trypsin-EDTA (0.25%)

DNase I
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Poly-D-lysine or Poly-L-lysine

Laminin

Sterile dissection tools

Sterile conical tubes (15 mL and 50 mL)

Cell strainer (70 µm)

Hemocytometer or automated cell counter

Culture plates or coverslips

Procedure:

Coating Culture Surfaces:

One day prior to dissection, coat culture plates or coverslips with 100 µg/mL Poly-D-lysine

or Poly-L-lysine in sterile water overnight at 37°C.

On the day of dissection, wash the coated surfaces three times with sterile PBS and then

coat with 5 µg/mL laminin in PBS for at least 2 hours at 37°C.

Dissection and Dissociation:

Euthanize the timed-pregnant animal according to approved institutional guidelines.

Dissect the cerebral cortices from the embryos in ice-cold dissection medium (e.g.,

HBSS).

Remove the meninges and mince the cortical tissue into small pieces.

Transfer the tissue to a 15 mL conical tube and incubate in 0.25% Trypsin-EDTA at 37°C

for 15 minutes.

Add DNase I to a final concentration of 100 µg/mL and gently triturate the tissue with a

fire-polished Pasteur pipette until a single-cell suspension is achieved.
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Plating Neurons:

Pass the cell suspension through a 70 µm cell strainer to remove any remaining clumps.

Centrifuge the cells at 300 x g for 5 minutes.

Resuspend the cell pellet in plating medium (Neurobasal medium supplemented with B-

27, GlutaMAX, and Penicillin-Streptomycin).

Count the viable cells using a hemocytometer and Trypan Blue.

Plate the neurons on the pre-coated culture surfaces at a desired density (e.g., 5 x 10^4

cells/well for a 24-well plate for neurite outgrowth assays).

Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.

Maintenance:

After 24 hours, replace half of the medium with fresh, pre-warmed maintenance medium.

Continue to replace half of the medium every 2-3 days.

Protocol 2: Neurite Outgrowth Assay
This protocol allows for the quantification of neurite extension in response to ACY-1083
treatment.

Materials:

Primary cortical neurons cultured on coverslips or in multi-well plates

ACY-1083 stock solution (in DMSO)

Paraformaldehyde (PFA), 4% in PBS

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

Blocking buffer (e.g., 5% BSA in PBS)
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Primary antibody against a neuronal marker (e.g., β-III tubulin)

Fluorescently-labeled secondary antibody

DAPI or Hoechst stain for nuclear counterstaining

Fluorescence microscope with image analysis software

Procedure:

Treatment:

After 24-48 hours in culture, treat the primary neurons with varying concentrations of ACY-
1083 (e.g., 10 nM, 100 nM, 1 µM) or vehicle (DMSO).

Incubate the cells for 24-72 hours.

Immunocytochemistry:

Fix the cells with 4% PFA for 15 minutes at room temperature.

Wash three times with PBS.

Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.

Wash three times with PBS.

Block non-specific antibody binding with blocking buffer for 1 hour.

Incubate with the primary antibody (e.g., anti-β-III tubulin) overnight at 4°C.

Wash three times with PBS.

Incubate with the fluorescently-labeled secondary antibody for 1-2 hours at room

temperature, protected from light.

Wash three times with PBS.

Mount the coverslips with a mounting medium containing DAPI or Hoechst.
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Image Acquisition and Analysis:

Acquire images using a fluorescence microscope.

Use image analysis software (e.g., ImageJ with the NeuronJ plugin) to trace and measure

the length of the longest neurite or the total neurite length per neuron.

Quantify the data from multiple fields of view and multiple independent experiments.

Protocol 3: Mitochondrial Transport Assay
This protocol uses live-cell imaging to assess changes in mitochondrial movement in response

to ACY-1083.

Materials:

Primary cortical neurons cultured on glass-bottom dishes or coverslips

ACY-1083 stock solution (in DMSO)

MitoTracker dye (e.g., MitoTracker Red CMXRos or MitoTracker Green FM)

Live-cell imaging medium (e.g., pre-warmed Neurobasal medium without phenol red)

Confocal or fluorescence microscope equipped with a live-cell imaging chamber (maintaining

37°C and 5% CO2)

Procedure:

Staining and Treatment:

Treat mature primary neurons (e.g., DIV 7-10) with ACY-1083 (e.g., 100 nM, 1 µM) or

vehicle for 4-24 hours.

During the last 30 minutes of treatment, incubate the cells with MitoTracker dye (e.g., 50-

100 nM) in pre-warmed medium.

Wash the cells twice with pre-warmed live-cell imaging medium.
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Live-Cell Imaging:

Place the culture dish on the microscope stage within the environmental chamber.

Identify axons of healthy-looking neurons.

Acquire time-lapse images of mitochondrial movement within the axons at a rate of one

frame every 2-5 seconds for a total of 2-5 minutes.

Data Analysis:

Generate kymographs from the time-lapse image series using software like ImageJ. A

kymograph will display the movement of mitochondria over time in a single 2D image.

From the kymographs, quantify the following parameters:

Mitochondrial Velocity: The speed of moving mitochondria.

Mobile vs. Stationary Mitochondria: The percentage of mitochondria that are moving

versus those that are stationary.

Anterograde and Retrograde Transport: The direction of mitochondrial movement.

Protocol 4: Neuroprotection Assay against Oxidative
Stress
This protocol evaluates the ability of ACY-1083 to protect primary neurons from oxidative

stress-induced cell death.

Materials:

Primary cortical neurons cultured in multi-well plates

ACY-1083 stock solution (in DMSO)

Oxidative stress-inducing agent (e.g., Homocysteic acid (HCA) or Glutamate)

Cell viability assay reagents (e.g., MTT, or Live/Dead Viability/Cytotoxicity Kit)
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Plate reader (for MTT assay) or fluorescence microscope (for Live/Dead assay)

Procedure:

Treatment:

Pre-treat the primary neurons with various concentrations of ACY-1083 (e.g., 30 nM, 100

nM, 300 nM) or vehicle for 1-2 hours.

Induce oxidative stress by adding HCA (e.g., 5 mM) or glutamate (e.g., 25 µM) to the

culture medium.

Incubate the cells for 24-48 hours.

Assessment of Cell Viability (MTT Assay Example):

Add MTT solution to each well and incubate for 2-4 hours at 37°C.

Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to

dissolve the formazan crystals.

Measure the absorbance at 570 nm using a plate reader.

Calculate cell viability as a percentage of the untreated control.

Assessment of Cell Viability (Live/Dead Assay Example):

Incubate the cells with the Live/Dead assay reagents (e.g., calcein-AM for live cells and

ethidium homodimer-1 for dead cells) according to the manufacturer's instructions.

Visualize the live (green) and dead (red) cells using a fluorescence microscope.

Quantify the percentage of live cells in multiple fields of view.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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